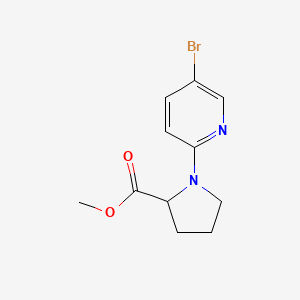

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate

Description

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 1-position with a 5-bromopyridin-2-yl group and at the 2-position with a methyl ester moiety. Its molecular formula is inferred to be C₁₁H₁₂BrN₂O₂, based on structural analysis, with a calculated molecular weight of approximately 297.14 g/mol (exact value requires experimental confirmation). The compound is identified by CAS number 1989671-52-4 .

Properties

IUPAC Name |

methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-16-11(15)9-3-2-6-14(9)10-5-4-8(12)7-13-10/h4-5,7,9H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFIJFBQKQYWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with pyrrolidine and methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry: Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate serves as a fundamental building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications and reactions, making it a versatile intermediate in organic synthesis.

- Biology: Researchers investigate the compound for its potential biological activities and interactions with biomolecules. This includes studying its effects on various biological systems and its potential to modulate biological processes.

- Medicine: There is ongoing research exploring the potential therapeutic applications of this compound, including its role as a precursor in drug development.

- Industry: this compound is used in producing specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: The compound can be oxidized to form corresponding oxides. Common reagents used in oxidation reactions include oxidizing agents like potassium permanganate.

- Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents like lithium aluminum hydride are commonly used.

- Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.

Suzuki-Miyaura Coupling Reaction

Mechanism of Action

The mechanism of action of Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole Derivatives

Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate (C₁₃H₁₂BrN₃O₂, MW: 322.16 g/mol):

- Solubility: Likely lower in polar solvents compared to cyclopropyl analogs .

Pyrrolidine/Piperidine Derivatives

Methyl (2S)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate :

Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate :

Physicochemical Properties

*Inferred data for the target compound.

Biological Activity

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate, a compound with the molecular formula CHBrNO and a molecular weight of 285.14 g/mol, has garnered attention in recent research due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, and summarizes relevant case studies and research findings.

| Property | Value |

|---|---|

| Chemical Formula | CHBrNO |

| Molecular Weight | 285.14 g/mol |

| IUPAC Name | Methyl 1-(5-bromo-2-pyridinyl)prolinate |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties. The presence of the bromine atom in the pyridine ring is believed to enhance its bioactivity.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, a study evaluated various pyrrolidine derivatives, including those structurally similar to this compound, revealing that halogen substitutions, particularly bromine, contribute to increased antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A (similar structure) | 0.0039 | Staphylococcus aureus |

| Compound B | 0.0195 | Escherichia coli |

| Compound C | 0.0048 | Bacillus mycoides |

The above data suggest that modifications in the structure can significantly alter the antibacterial potency of these compounds.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies have indicated that certain derivatives can inhibit the growth of fungal strains such as Candida albicans and Fusarium oxysporum.

- Antifungal Efficacy :

| Compound | MIC (µM) | Target Fungi |

|---|---|---|

| Compound D | 16.69 | Candida albicans |

| Compound E | 56.74 | Fusarium oxysporum |

Case Studies and Research Findings

- Study on Pyrrolidine Derivatives : A comprehensive study evaluated over 200 monomeric alkaloids, including those with pyrrolidine structures. The results highlighted that compounds with halogen substitutions exhibited superior antimicrobial activities, with some derivatives showing complete inhibition of bacterial growth within hours .

- Histone Deacetylase Inhibition : Another research focused on amino amide derivatives as potential inhibitors of histone deacetylase (HDAC). Although this compound was not the primary focus, related compounds showed promising results in modulating HDAC activity, which is crucial for cancer therapy .

- Mechanism Studies : Further investigations into the mechanism of action revealed that the presence of electron-withdrawing groups like bromine plays a critical role in enhancing the binding affinity of these compounds to bacterial targets, thereby increasing their efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.